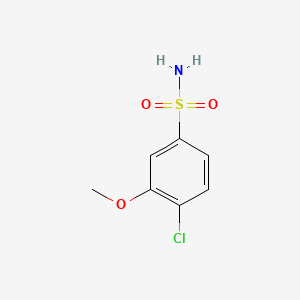

4-Chloro-3-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-3-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 749253-53-0 . It has a molecular weight of 221.66 . The compound is a beige solid at room temperature .

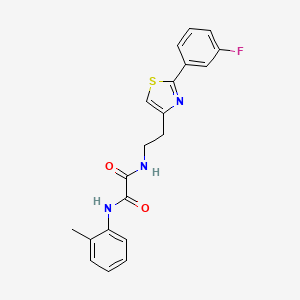

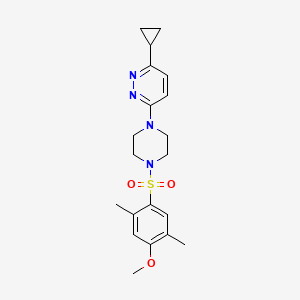

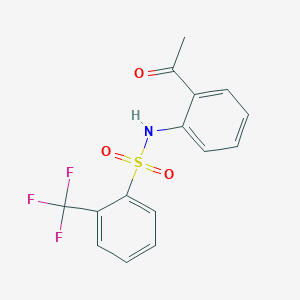

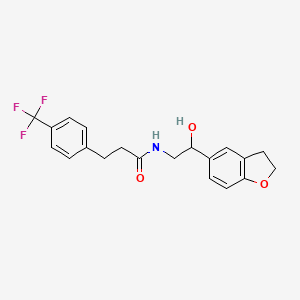

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-methoxybenzenesulfonamide . Its InChI code is 1S/C7H8ClNO3S/c1-12-7-4-5 (13 (9,10)11)2-3-6 (7)8/h2-4H,1H3, (H2,9,10,11) .

Physical And Chemical Properties Analysis

“4-Chloro-3-methoxybenzenesulfonamide” is a beige solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

4-Chloro-3-methoxybenzenesulfonamide: is part of the sulfonamide group of compounds, which are known for their antibacterial properties. This compound can be used to inhibit bacterial growth by interfering with essential processes such as the synthesis of folic acid within the bacteria . It’s particularly useful in treating infections caused by bacteria that are sensitive to sulfonamide drugs.

Anti-Carbonic Anhydrase Activity

The compound exhibits anti-carbonic anhydrase activity, which makes it a candidate for treating conditions like glaucoma, where the inhibition of carbonic anhydrase reduces intraocular pressure . This application is significant in ophthalmology and could lead to the development of new therapeutic agents.

Anti-Dihydropteroate Synthetase Activity

As a sulfonamide, 4-Chloro-3-methoxybenzenesulfonamide can act against dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway. This action is beneficial in combating diseases like malaria when used in combination with other drugs such as pyrimethamine .

Veterinary Medicine

In veterinary medicine, this compound is used to treat livestock diseases, particularly those affecting the gastrointestinal and respiratory tracts. Its efficacy in treating infections in animals makes it a valuable asset in the field of veterinary pharmacology .

Environmental Toxicity Studies

The environmental impact of sulfonamides, including 4-Chloro-3-methoxybenzenesulfonamide , is an area of active research. Studies focus on the biodegradability and potential adverse effects on ecosystems, which is crucial for understanding the ecological footprint of pharmaceuticals .

Chemical Intermediate

This compound serves as an intermediate in the synthesis of more complex chemical entities. For example, it can be used in the preparation of novel ligands for HIV protease inhibitors, which are essential in the fight against HIV/AIDS .

Safety and Hazards

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-3-methoxybenzenesulfonamide belongs, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph and fluid balance .

Mode of Action

Sulfonamides typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and replication .

Biochemical Pathways

As a sulfonamide, it likely impacts the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthase .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

Eigenschaften

IUPAC Name |

4-chloro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVHRFWNCQBULB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)

![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)